molecular formula C6H2BrClFNO4S B1528881 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1354952-48-9

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1528881
CAS RN: 1354952-48-9
M. Wt: 318.51 g/mol
InChI Key: GCNKSIIVJIIPLH-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFNO4S . It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .


Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride often involves electrophilic aromatic substitution . This process is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Other methods of synthesis could involve Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is determined by its molecular formula, C6H2BrClFNO4S . The positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be similar to those of other nitrobenzene derivatives. These reactions often involve electrophilic aromatic substitution . The intermediate shown for aromatic substitution no longer has an aromatic structure; rather, it is a cation with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3-hybrid bonds .

Scientific Research Applications

Reactions at the Benzylic Position

The compound can be involved in reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination of alkyl benzenes .

Multistep Synthesis

This compound can be used in multistep synthesis processes . For instance, it can be involved in nitration, conversion from the nitro group to an amine, and bromination .

Synthesis of N-fused Tricyclic Indoles

It can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant importance in medicinal chemistry due to their wide range of biological activities.

Synthesis of Dimethylamine

The compound can also be used in the synthesis of dimethylamine , a versatile intermediate in organic synthesis.

Synthesis of Benzofuran

Another potential application is in the synthesis of benzofuran , a heterocyclic compound that is a constituent of several volatile aromatic compounds.

6. Synthesis of [Cu (bipy) 2 Cl] (nbs) 4-Nitrobenzenesulfonyl chloride, a similar compound, has been used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) . It’s plausible that 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride could be used in a similar manner.

7. Synthesis of Hydroxylamines of Sulfadiazine and Sulfamethoxazole The compound could potentially be used in the synthesis of hydroxylamines of sulfadiazine and sulfamethoxazole . These are important antibiotics used in the treatment of a variety of bacterial infections.

Solution Phase Peptide Synthesis

It could also be used in solution phase peptide synthesis using N-nosyl-α-amino acids . This is a crucial process in the production of peptides, which have numerous applications in therapeutic drug development.

Mechanism of Action

properties

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNKSIIVJIIPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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